molecular formula C12H7F3N4O3S B5702901 3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide

3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide

Cat. No. B5702901
M. Wt: 344.27 g/mol
InChI Key: SFZXOTVTXKUNFE-ZZXKWVIFSA-N
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Description

3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the acrylamide family and is known for its unique properties, including its ability to inhibit various enzymes and its potential as a fluorescent probe in biological systems.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. The inhibition is reversible, and the compound can be displaced from the active site by the substrate.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide has a significant impact on the biochemical and physiological processes in living organisms. It has been shown to affect the activity of various enzymes in the nervous system, leading to potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide in lab experiments include its ability to inhibit various enzymes and its potential as a fluorescent probe in biological systems. However, the limitations of using this compound include its toxicity and potential side effects on living organisms.

Future Directions

There are several future directions for research on 3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide. One potential direction is to investigate the compound's potential applications in the treatment of neurological disorders. Another direction is to explore the compound's potential as a fluorescent probe in biological systems. Additionally, further studies can be conducted to determine the compound's toxicity and potential side effects on living organisms.

Synthesis Methods

The synthesis of 3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide involves the reaction of 4-nitroaniline with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-thiol in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with acryloyl chloride to obtain the final product.

Scientific Research Applications

3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in enzyme inhibition studies. It has been shown to inhibit various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase.

properties

IUPAC Name

(E)-3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4O3S/c13-12(14,15)10-17-18-11(23-10)16-9(20)6-3-7-1-4-8(5-2-7)19(21)22/h1-6H,(H,16,18,20)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZXOTVTXKUNFE-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=NN=C(S2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=NN=C(S2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

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